molecular formula C18H26N2O4S B2603127 (2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone CAS No. 326871-46-9

(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone

Cat. No.: B2603127
CAS No.: 326871-46-9
M. Wt: 366.48
InChI Key: MCSUGGUPIOLQBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable dehydrating agent.

    Substitution with Methyl Groups: The morpholine ring is then methylated at the 2 and 6 positions using methyl iodide in the presence of a base such as sodium hydride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized by hydrogenation of pyridine.

    Introduction of the Phenylsulfonyl Group: The piperidine ring is sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of the Rings: The morpholine and piperidine rings are coupled via a methanone linkage using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both morpholine and piperidine rings, along with the phenylsulfonyl and methanone groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-12-19(13-15(2)24-14)18(21)16-8-10-20(11-9-16)25(22,23)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSUGGUPIOLQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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